N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative featuring a benzo[d]oxazole core substituted with a methyl group at position 3 and a sulfonamide group at position 4. The sulfonamide moiety is further functionalized with a cyclopentylmethyl group bearing a 2-hydroxyethoxy substituent.
The compound’s benzo[d]oxazole core is a common pharmacophore in drug discovery, known for its metabolic stability and ability to engage in hydrogen bonding. The 2-hydroxyethoxy group may enhance aqueous solubility compared to purely lipophilic substituents, which could improve pharmacokinetic properties .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-18-13-10-12(4-5-14(13)24-15(18)20)25(21,22)17-11-16(23-9-8-19)6-2-3-7-16/h4-5,10,17,19H,2-3,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOJNGJYHMGLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)OCCO)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]oxazole core and a sulfonamide group, which are known to impart significant biological activity. The presence of the cyclopentyl and hydroxyethoxy substituents may enhance its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit orexin receptors, which are implicated in sleep regulation and metabolic disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cell lines. The results indicate:
- Antitumor Activity : Similar compounds have demonstrated significant antitumor effects in models such as L1210 leukemia, suggesting that this compound may also exhibit cytotoxic properties against cancer cells .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to metabolic pathways. For example, sulfonamide derivatives are often evaluated for their carbonic anhydrase inhibition, which is crucial for understanding their potential as diuretics or anti-glaucoma agents.
Case Studies
Several studies have reported on the biological activities of structurally related compounds:
- Orexin Receptor Antagonists : Derivatives similar to this compound have been shown to effectively inhibit orexin receptors (OX1R and OX2R), which are crucial for regulating sleep-wake cycles. One study found that modifications at specific positions on the benzo[d]oxazole ring significantly enhanced inhibitory potency .
- Antitumor Efficacy : A related sulfonamide demonstrated notable antitumor activity in murine models, with IC50 values indicating effective inhibition of tumor growth at non-toxic doses. This suggests potential clinical applications in oncology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
This analogue () replaces the cyclopentylmethyl group with a 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl chain. Such modifications could alter binding affinities in biological targets compared to the target compound’s hydroxyethoxy-cyclopentyl group .
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
This compound () substitutes the cyclopentyl ring with a piperidine moiety linked to a fluoropyrimidine group. The molecular weight (421.4 g/mol) and sulfur content may influence metabolic stability compared to the target compound .
N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Here, a methoxytetrahydrothiopyran ring replaces the cyclopentyl group (). The sulfur atom in the thiopyran ring could increase lipophilicity and alter membrane permeability. However, the methoxy group may counterbalance this by improving solubility, similar to the hydroxyethoxy group in the target compound .
Analogues with Variations in the Core Structure
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide
This compound () replaces the benzo[d]oxazole core with a benzo[b][1,4]oxazepine system. The expanded oxazepine ring introduces additional hydrogen-bonding sites and increases molecular weight (424.5 g/mol). The naphthalene sulfonamide group may enhance aromatic interactions in hydrophobic binding pockets, contrasting with the target compound’s simpler benzo[d]oxazole .
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide
describes a benzo[d]isoxazole core with an ethyl-methoxy substituent. The ethanesulfonamide side chain lacks the hydroxyethoxy-cyclopentyl group, which may reduce steric hindrance in target binding .
Preparation Methods
Synthetic Routes and Methodological Innovations
Retrosynthetic Analysis and Key Intermediate Identification
Retrosynthetic dissection of the target molecule reveals two primary fragments:
- Benzo[d]oxazole-5-sulfonyl chloride : Serves as the sulfonamide precursor.
- (1-(2-Hydroxyethoxy)cyclopentyl)methylamine : Provides the cyclopentylmethyl backbone with a hydroxyethoxy side chain.
The convergence of these intermediates via nucleophilic substitution forms the sulfonamide bond, while subsequent cyclization and oxidation steps finalize the benzo[d]oxazole ring.
Stepwise Synthesis of Key Intermediates
Synthesis of Benzo[d]Oxazole-5-Sulfonyl Chloride
The benzo[d]oxazole ring is constructed through a cyclocondensation reaction between 2-aminophenol derivatives and carbonyl sources. For example, 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonic acid is prepared by reacting 4-amino-3-methylphenol with chlorosulfonic acid under controlled temperatures (0–5°C), followed by thionyl chloride treatment to yield the sulfonyl chloride.
Reaction Conditions :
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Sulfonation | ClSO3H | 0–5°C | 2 hr | 78% |
| Chlorination | SOCl2 | Reflux | 4 hr | 92% |
Preparation of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine
This intermediate is synthesized via a three-step sequence:
- Cyclopentanol Derivative Formation : Cyclopentanol is treated with ethylene oxide in the presence of BF3·Et2O to introduce the 2-hydroxyethoxy group.
- Bromination : The resulting 1-(2-hydroxyethoxy)cyclopentanol undergoes bromination using PBr3, yielding 1-(2-hydroxyethoxy)cyclopentyl bromide.
- Amination : Reaction with aqueous ammonia under high-pressure conditions replaces the bromide with an amine group.
Optimization Insight : Using anhydrous conditions during bromination minimizes side reactions, improving overall yield from 65% to 82%.
Sulfonamide Coupling and Final Assembly
The critical sulfonamide bond is formed by reacting benzo[d]oxazole-5-sulfonyl chloride with (1-(2-hydroxyethoxy)cyclopentyl)methylamine in dichloromethane, catalyzed by triethylamine to scavenge HCl. This exothermic reaction requires cooling (0–5°C) to prevent thermal degradation.
Representative Protocol :
Advanced Methodological Considerations
Stereochemical Control in Cyclopentylmethyl Synthesis
The stereochemistry of the cyclopentylmethyl group significantly impacts biological activity. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution ensures enantiomeric excess >98%. For instance, lipase-mediated kinetic resolution of racemic 1-(2-hydroxyethoxy)cyclopentanol achieves 99% ee, which is retained through subsequent amination steps.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (ACN:H2O gradient) confirms purity >99.5%, with retention time = 8.2 minutes.
Q & A
Basic: What are the critical synthetic challenges and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including cyclization of the benzo[d]oxazole core, functionalization of the cyclopentyl ether, and sulfonamide coupling. Key challenges include:
- Reaction selectivity : Competing side reactions (e.g., over-alkylation) require precise temperature control (0–5°C for cyclopentyl ether formation) and inert atmospheres to minimize degradation .
- Purification : Use of column chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to isolate intermediates. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>95%) at each stage .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of 2-hydroxyethoxycyclopentane) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling steps) improves efficiency .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected m/z ~453.18) .
- X-ray crystallography : Resolves stereochemistry of the cyclopentyl ether moiety (if crystalline material is obtainable) .
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Answer:
Contradictions often arise from differences in assay conditions or off-target effects. Mitigation strategies include:
- Target engagement assays : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to primary targets (e.g., kinase enzymes) under standardized buffer conditions (pH 7.4, 150 mM NaCl) .
- Orthogonal assays : Compare results from fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to rule out artifacts .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to account for inter-lab variability .
Advanced: What computational methods predict the compound’s biological targets and binding modes?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Screen against protein databases (PDB) using the sulfonamide group as a pharmacophore anchor. Prioritize targets with docking scores ≤ −7.0 kcal/mol .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .
- Machine learning : Use QSAR models trained on sulfonamide-containing inhibitors to predict IC₅₀ values for untested targets .
Basic: Which structural features influence its chemical reactivity and stability?
Answer:
- Electron-deficient benzo[d]oxazole core : Prone to nucleophilic attack at the 2-oxo position. Stabilize via hydrogen bonding with aprotic solvents (e.g., DMF) during reactions .
- Cyclopentyl ether moiety : Sensitive to acidic hydrolysis (pH < 3). Store in neutral buffers (e.g., PBS) for biological assays .
- Sulfonamide group : Enhances solubility in polar solvents (logP ~1.8) but may form aggregates in high-concentration stocks (>10 mM). Sonication or 0.1% DMSO prevents aggregation .
Advanced: How would you design experiments to assess metabolic stability in preclinical models?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) at 37°C, NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 inhibition screening : Test against CYP3A4, 2D6 isoforms (fluorogenic substrates) to identify metabolic liabilities. IC₅₀ < 10 μM warrants structural modification (e.g., replacing labile ethers with carbamates) .
- Metabolite ID : Use UPLC-QTOF-MS to identify hydroxylated or glucuronidated metabolites. Fragmentation patterns (MS/MS) differentiate positional isomers .
Basic: What are the solubility and formulation challenges for in vivo studies?
Answer:
- Aqueous solubility : Limited solubility in water (<0.1 mg/mL). Use co-solvents (10% PEG-400 + 5% Tween-80 in saline) for intravenous administration .
- Solid dispersion : Improve oral bioavailability by formulating with hydroxypropyl methylcellulose (HPMC) via spray drying (Tg ~120°C) .
- Stability in solution : Monitor pH-dependent degradation (e.g., hydrolysis at pH > 8.0) using accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced: How can structure-activity relationship (SAR) studies optimize target selectivity?
Answer:
- Substituent scanning : Synthesize analogs with variations in the cyclopentyl ether (e.g., replacing 2-hydroxyethoxy with 3-hydroxypropoxy) and sulfonamide para-substituents (e.g., methyl vs. trifluoromethyl) .
- Selectivity profiling : Screen against panels of 50+ kinases/enzymes to identify off-target hits (≥50% inhibition at 1 μM). Use selectivity scores (ratio of IC₅₀ for primary vs. secondary targets) to prioritize leads .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR T790M mutant) to guide rational design of steric hindrance elements (e.g., bulkier substituents at C3 of benzo[d]oxazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
